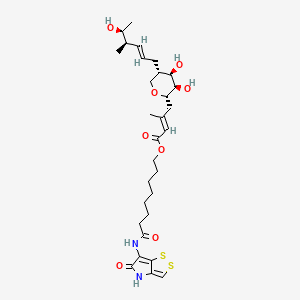
thiomarinol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiomarinol C is an organosulfur heterocyclic compound produced by a marine bacterium Alteromonas rava and has been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. It has a role as an antibacterial agent, an antimicrobial agent and a bacterial metabolite. It is an enoate ester, a lactam and an organosulfur heterocyclic compound.
Scientific Research Applications
Antibiotic Properties
Thiomarinol C, derived from the bacterium Alteromonas rava sp. nov. SANK 73390, exhibits strong antibiotic properties effective against both Gram-positive and Gram-negative bacteria. The first total synthesis of a member of the thiomarinol class of marine antibiotics was achieved with a significant yield, demonstrating its potential for large-scale production and use in antibiotic therapies (Gao & Hall, 2005).
Biosynthetic Studies
Research has delved into the biosynthesis of thiomarinol A, a related compound, using wild type and mutant strains of the marine bacterium Pseudoalteromonas. This study provides insights into the pathway of thiomarinol biosynthesis, which is crucial for understanding its natural production and potential for synthetic modification (Murphy et al., 2014).
Biochemical Basis of Hybrid Antibiotic Formation
Thiomarinol is a double-headed antibiotic with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The biochemical basis of its formation, involving the enzymes TmlU and HolE, has been elucidated. This understanding paves the way for engineering new hybrid molecules with potentially enhanced antibiotic properties (Dunn et al., 2015).
Hybrid Antibiotics to Combat Antibiotic Resistance
Thiomarinol A, a hybrid antibiotic, has been shown to be over 100-fold more potent than mupirocin against MRSA. Its dual mode of action, including inhibition of isoleucyl-tRNA synthetase and potential metal chelation, suggests a promising approach in addressing antibiotic resistance (Johnson et al., 2021).
Synthesis and Antibacterial Evaluation
The synthesis of simplified thiomarinol analogs and their preliminary antibacterial evaluation highlight the potential of modifying thiomarinol structure to develop new antimicrobial agents. Some analogs demonstrated more activity than thiomarinol H, indicating the scope for structural modifications to enhance efficacy (Marion et al., 2009).
Utilization in New Antibiotic Development
Research into the biosynthesis and engineering of thiomarinol antibiotics has demonstrated their potential for generating new antibiotics active against MRSA. The understanding of their biosynthetic pathways allows for genetic manipulation and mutasynthesis to create new compounds with enhanced activity (Murphy et al., 2011).
properties
Molecular Formula |
C30H44N2O8S2 |
|---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoate |
InChI |
InChI=1S/C30H44N2O8S2/c1-18(14-23-28(37)27(36)21(16-40-23)11-9-10-19(2)20(3)33)15-25(35)39-13-8-6-4-5-7-12-24(34)32-26-29-22(17-41-42-29)31-30(26)38/h9-10,15,17,19-21,23,27-28,33,36-37H,4-8,11-14,16H2,1-3H3,(H,31,38)(H,32,34)/b10-9+,18-15+/t19-,20+,21+,23+,27-,28+/m1/s1 |
InChI Key |
KYCIRSXXQPEBCI-UYGPANRWSA-N |
Isomeric SMILES |
C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)[C@H](C)O |
SMILES |
CC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)C(C)O |
Canonical SMILES |
CC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)C(C)O |
synonyms |
thiomarinol C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



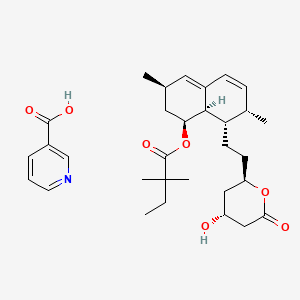
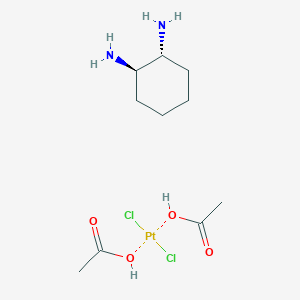
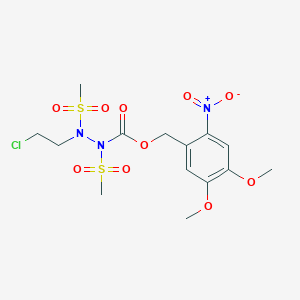
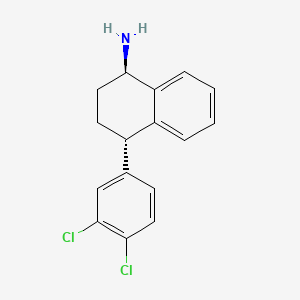
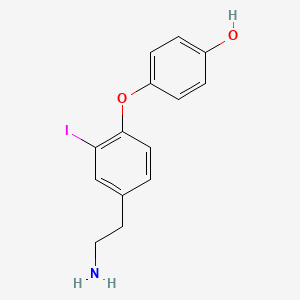
![5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1242424.png)
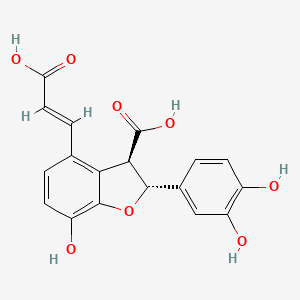
![1-[(9Z,12Z)-octadecadienoyl]-2-icosanoyl-sn-glycerol](/img/structure/B1242428.png)
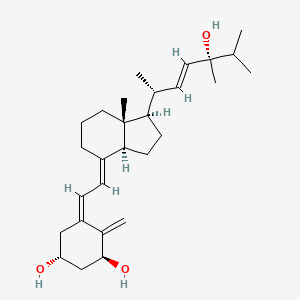
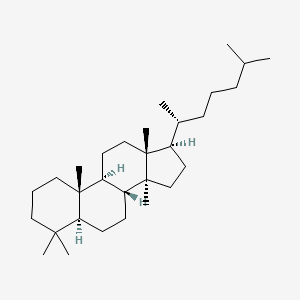

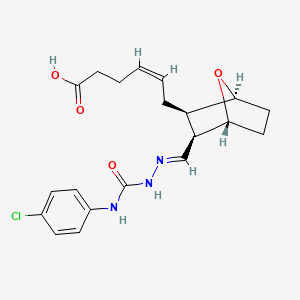

![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride](/img/structure/B1242440.png)